Cas no 1806805-01-5 (3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride)

3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride
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- インチ: 1S/C7H6ClF2NO3S/c1-14-4-2-5(6(9)10)7(11-3-4)15(8,12)13/h2-3,6H,1H3
- InChIKey: GPNLLOHOAFBTLG-UHFFFAOYSA-N
- SMILES: ClS(C1C(C(F)F)=CC(=CN=1)OC)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 306
- XLogP3: 1.8
- トポロジー分子極性表面積: 64.599
3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029078177-1g |
3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride |
1806805-01-5 | 97% | 1g |
$1,490.00 | 2022-03-31 | |
Alichem | A029078177-250mg |
3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride |
1806805-01-5 | 97% | 250mg |
$475.20 | 2022-03-31 | |
Alichem | A029078177-500mg |
3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride |
1806805-01-5 | 97% | 500mg |
$831.30 | 2022-03-31 |
3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride 関連文献
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1. Book reviews
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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7. Book reviews
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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10. Back matter
3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chlorideに関する追加情報
3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride: A Comprehensive Overview
The compound with CAS No. 1806805-01-5, commonly referred to as 3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with a difluoromethyl group at position 3 and a methoxy group at position 5, along with a sulfonyl chloride moiety at position 2. These structural elements contribute to its versatile reactivity and potential applications in various scientific domains.
Recent advancements in chemical synthesis have highlighted the importance of sulfonyl chlorides as key intermediates in the construction of bioactive molecules. The sulfonyl chloride functional group in 3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride is particularly valuable due to its ability to undergo nucleophilic substitution reactions, enabling the formation of diverse sulfonamide derivatives. These derivatives have been extensively explored in drug discovery programs targeting various therapeutic areas, including cancer, inflammation, and infectious diseases.
The difluoromethyl substituent at position 3 of the pyridine ring introduces unique electronic and steric properties to the molecule. This substitution pattern enhances the compound's reactivity while also influencing its pharmacokinetic profile. Recent studies have demonstrated that such fluorinated derivatives exhibit improved bioavailability and stability compared to their non-fluorinated counterparts. This makes 3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride an attractive candidate for the development of next-generation therapeutics.
In addition to its role in drug discovery, this compound has also found applications in materials science. The sulfonyl chloride group can be utilized to generate advanced materials with tailored properties, such as high thermal stability and mechanical strength. Researchers have recently explored the use of this compound in the synthesis of novel polymers and coatings, which exhibit enhanced performance under extreme conditions.
The synthesis of 3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. Key steps include the preparation of the pyridine derivative through Friedel-Crafts alkylation followed by sulfonation and subsequent conversion to the sulfonyl chloride. Recent optimizations in these steps have significantly improved the overall yield and purity of the compound, making it more accessible for large-scale applications.
From an environmental standpoint, understanding the ecological impact of 3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride is crucial for its sustainable use. Recent studies have focused on evaluating its biodegradability and potential toxicity to aquatic organisms. These investigations have provided valuable insights into best practices for handling and disposing of this compound, ensuring minimal environmental impact.
In conclusion, 3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across multiple disciplines. As research continues to uncover new applications and optimize existing processes, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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